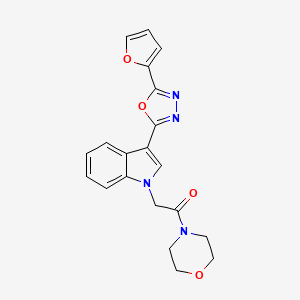
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a derivative of oxadiazole and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Indole moiety : Contributes to the biological activity through various interactions with biological targets.
- Furan ring : Known for its role in enhancing the pharmacological properties of compounds.
- Oxadiazole ring : Associated with antimicrobial and anticancer activities.
The molecular formula is C19H20N4O3, and the compound's synthesis typically involves multi-step reactions that include the formation of the oxadiazole and indole components.
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating p53 pathways, similar to other oxadiazole derivatives .
- Case Study : In a study examining various oxadiazole derivatives, several showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The presence of electron-withdrawing groups was crucial for enhancing activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.48 | MCF-7 |
| Compound B | 0.78 | HCT-116 |
| This compound | TBD | TBD |
Antimicrobial Activity
The oxadiazole scaffold has been noted for its antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively:
- Example : Compounds similar to this compound have demonstrated activity against a range of pathogens including Escherichia coli and Staphylococcus aureus .
Other Biological Activities
Beyond anticancer and antimicrobial effects, there is emerging evidence that compounds with similar structures may also exhibit:
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
- Antioxidant properties : Through scavenging free radicals and reducing oxidative stress .
Mechanism-Based Approaches
Recent studies have focused on understanding how structural modifications influence biological activity:
Properties
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(23-7-10-26-11-8-23)13-24-12-15(14-4-1-2-5-16(14)24)19-21-22-20(28-19)17-6-3-9-27-17/h1-6,9,12H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVBMAVVPRQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














